4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol
Description
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with chloro, 4-isopropylanilino, and 2,6-dimethoxyphenol groups. The compound’s synthesis involves multi-step reactions, including cyclization and coupling processes, as evidenced by analogous imidazo[1,2-a]pyridine derivatives synthesized under optimized conditions (e.g., microwave-assisted reactions, temperature-controlled steps) . Its design likely targets pharmacological or material science applications, given the prevalence of imidazo[1,2-a]pyridine derivatives in drug discovery (e.g., kinase inhibitors, antimicrobial agents) and antioxidant studies .
Properties
Molecular Formula |
C24H24ClN3O3 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C24H24ClN3O3/c1-14(2)15-5-8-18(9-6-15)26-24-22(27-21-10-7-17(25)13-28(21)24)16-11-19(30-3)23(29)20(12-16)31-4/h5-14,26,29H,1-4H3 |
InChI Key |
FYCJCBONGVLZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of heterocyclic amines with active electrophiles in the presence of a base. For example, 2-aminopyridine can be reacted with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired imidazo[1,2-a]pyridine derivatives.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant potential in various scientific research applications:
Medicinal Chemistry: Imidazo[1,2-a]pyridine derivatives are known for their wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. The compound’s unique structure makes it a valuable scaffold for drug development.
Material Science: Due to its structural characteristics, the compound can be used in the development of advanced materials with specific properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying molecular mechanisms and pathways involved in various diseases.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous imidazo[1,2-a]pyridine derivatives. Key differences in substituents, pharmacological properties, and synthetic pathways are summarized below:
Table 1: Structural and Functional Comparison
Key Findings :
Chloro substituents (e.g., in Compound 42 and EU Patent analogs) enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .
Synthetic Flexibility: The target compound’s synthesis shares similarities with Compound 42 (Pd-catalyzed coupling) but diverges in phenol protection/deprotection steps to retain methoxy groups . EU Patent analogs prioritize halogenation and fluorinated groups for agrochemical stability, contrasting with the target compound’s focus on phenolic functionality .
Pharmacokinetic Profiles: The hydroxypropyl-propylacetamide side chain in Compound 5’s analog improves tissue penetration and half-life, whereas the target compound’s phenol group may favor rapid excretion unless modified .
Biological Activity
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a synthetic compound with potential therapeutic applications. Its structure combines an imidazo[1,2-a]pyridine moiety with a dimethoxyphenol, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the imidazo[1,2-a]pyridine framework suggests potential interactions with kinases and other regulatory proteins.
Antifungal Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antifungal properties. For instance, related compounds have been shown to inhibit fungal strains such as Candida albicans and Candida glabrata effectively. The mechanism may involve disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis pathways.
| Compound | Fungal Strain | Inhibition (%) at 100 μg/ml |
|---|---|---|
| This compound | Candida albicans | TBD |
| Related Compound A | Candida glabrata | 30.37% |
| Related Compound B | Candida tropicalis | 28.51% |
Anticancer Activity
The compound also shows promise in anticancer research. Studies indicate that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Case Study:
A study on a similar imidazo[1,2-a]pyridine derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values ranging from 10 to 20 µM.
Anti-inflammatory Properties
The compound's anti-inflammatory effects may be linked to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings:
In vitro studies have shown that treatment with the compound reduces the secretion of inflammatory mediators in activated macrophages by modulating NF-kB signaling pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption and bioavailability, with potential for metabolic conversion to active metabolites that enhance its efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
